O-Phenylhydroxylamine hydrochloride

Description

The exact mass of the compound O-Phenylhydroxylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality O-Phenylhydroxylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-Phenylhydroxylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

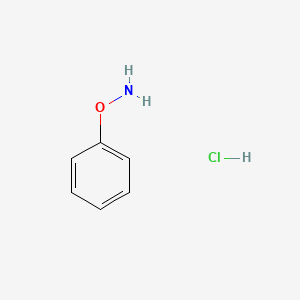

Structure

3D Structure of Parent

Properties

IUPAC Name |

O-phenylhydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO.ClH/c7-8-6-4-2-1-3-5-6;/h1-5H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTXKJJSFWZJNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)ON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209756 | |

| Record name | O-Phenylhydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6092-80-4 | |

| Record name | Hydroxylamine, O-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6092-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Phenylhydroxylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006092804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Phenylhydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-phenylhydroxylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

O-Phenylhydroxylamine hydrochloride CAS number

An In-depth Technical Guide to O-Phenylhydroxylamine Hydrochloride (CAS: 6092-80-4)

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with O-Phenylhydroxylamine hydrochloride. It moves beyond a simple recitation of facts to provide field-proven insights into its properties, synthesis, characterization, and applications, with a focus on the causality behind experimental choices.

O-Phenylhydroxylamine hydrochloride (CAS Number: 6092-80-4) is a hydroxylamine derivative of significant interest in modern organic and medicinal chemistry.[1] As a stable, crystalline solid, it serves as a crucial intermediate and building block in a variety of synthetic transformations.[1] Its utility is most pronounced in the synthesis of complex molecules, particularly in the fields of drug discovery and chemical biology, where its ability to form stable oxime ether linkages is highly valued.[2] This guide provides an in-depth exploration of its chemical properties, synthesis, key reactions, and safe handling protocols to empower scientists in leveraging its full potential.

Physicochemical and Structural Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. O-Phenylhydroxylamine hydrochloride is typically a white to yellow powder.[3] Key identifying and physical properties are summarized below.

Table 1: Core Properties of O-Phenylhydroxylamine Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 6092-80-4 | [2][3][4][5][6] |

| Molecular Formula | C₆H₇NO·HCl (or C₆H₈ClNO) | [2][3][5][7] |

| Molecular Weight | 145.59 g/mol | [2][4][5][6][7] |

| Appearance | White to yellow powder/crystals | [3][6] |

| Melting Point | ~132 °C (with decomposition) | [3][4][6] |

| Synonyms | Phenoxyamine hydrochloride | [2][3][4][5] |

| Storage Conditions | 2-8°C, under inert atmosphere, protect from moisture (hygroscopic) | [3][5][6] |

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of O-Phenylhydroxylamine hydrochloride is critical before its use in sensitive applications. Spectroscopic methods provide a definitive fingerprint of the molecule. While raw spectral data can be obtained from suppliers, understanding the expected results and the protocols to acquire them is essential for quality control.[8]

Table 2: Expected Spectroscopic Data for O-Phenylhydroxylamine Hydrochloride

| Technique | Nucleus / Region | Expected Chemical Shifts / Bands | Interpretation |

| ¹H NMR | Aromatic Protons | δ ~7.0-7.5 ppm | Multiplets corresponding to the protons on the phenyl ring. |

| Amine Protons | δ >10 ppm (broad) | Highly deshielded and broad due to proton exchange and the acidic nature of the hydrochloride salt. Often exchanges with D₂O. | |

| ¹³C NMR | Aromatic Carbons | δ ~115-160 ppm | Multiple signals corresponding to the six carbons of the phenyl ring. The carbon attached to the oxygen (C-O) will be the most downfield. |

| IR Spectroscopy | N-H Stretch | ~3200-3400 cm⁻¹ (broad) | Stretching vibrations of the -NH₂⁺ group. |

| C-H Stretch (Aromatic) | ~3000-3100 cm⁻¹ | Stretching of C-H bonds on the phenyl ring. | |

| C-O Stretch | ~1200-1250 cm⁻¹ | Stretching of the aryl ether C-O bond. | |

| Mass Spectrometry (EI) | Molecular Ion (Free Base) | m/z = 109 | Corresponds to the molecular weight of the free base [C₆H₇NO]⁺. |

Experimental Protocol: ¹H NMR Spectroscopy

This protocol ensures reproducible and high-quality data for identity confirmation.

-

Sample Preparation: Accurately weigh 5-10 mg of O-Phenylhydroxylamine hydrochloride and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean vial. Causality: DMSO-d₆ is often preferred as it will not exchange with the amine protons, allowing for their observation, whereas D₂O will cause them to disappear.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum using a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

Synthesis and Purification

While commercially available, understanding the synthesis of O-Phenylhydroxylamine hydrochloride provides insight into potential impurities and handling considerations. A common laboratory-scale synthesis involves the reaction of a phenoxide with an electrophilic amine source, followed by salt formation.

A method disclosed in patent CN104529816A provides a clear workflow. It involves the formation of sodium phenoxide, which then acts as a nucleophile, attacking 2,4-dinitrobenzene oxyamine. The final step is the precipitation of the product as a hydrochloride salt.

Detailed Experimental Workflow: Synthesis

-

Phenoxide Formation: In a reaction vessel under an inert nitrogen atmosphere, add sodium hydride to dimethylformamide (DMF). Cool the mixture to 0-5 °C. Slowly add a DMF solution of phenol. The sodium hydride acts as a strong base to deprotonate the phenol, forming sodium phenoxide. Maintain the temperature for 30-60 minutes.

-

Nucleophilic Attack: Warm the reaction to room temperature. Slowly add a DMF solution of 2,4-dinitrobenzene oxyamine. The phenoxide ion attacks the electrophilic nitrogen, displacing the dinitrophenyl group. Allow the reaction to proceed for 2-3 hours.

-

Workup & Extraction: Quench any remaining sodium hydride carefully. Add a saturated sodium bicarbonate solution and extract the free base product into diethyl ether. Wash the organic layer sequentially with a dilute alkali solution and saturated brine to remove unreacted phenol and other impurities.

-

Drying: Dry the ethereal solution over anhydrous magnesium sulfate.

-

Salt Formation & Isolation: Filter the drying agent and transfer the solution to a clean vessel. Bubble dry hydrogen chloride gas through the solution. O-Phenylhydroxylamine hydrochloride, being insoluble in ether, will precipitate out.

-

Final Purification: Collect the solid product by filtration and dry it under vacuum.

Diagram: Synthesis Workflow

Caption: Synthetic workflow for O-Phenylhydroxylamine hydrochloride.

Key Reactions and Mechanistic Insights

The utility of O-Phenylhydroxylamine hydrochloride stems from its predictable and powerful reactivity, primarily centered on the nucleophilicity of the terminal amine.

Oxime and Nitrile Formation from Aldehydes

A cornerstone reaction is its condensation with aldehydes. This transformation is exceptionally efficient and can be performed in aqueous buffered solutions, making it ideal for complex, water-soluble substrates like carbohydrates.[2] The reaction proceeds via an oxime ether intermediate, which then eliminates phenol to yield a cyanohydrin or nitrile.[2]

This reaction is a superior alternative to traditional methods that require harsh dehydrating agents.[2] The choice of a phosphate buffer is a key experimental parameter; at low pH, the reaction is slow, but under buffered conditions (pH ~5.5-7.3), the reaction proceeds to completion efficiently.[2]

Diagram: Mechanism of Nitrile Formation

Sources

- 1. youtube.com [youtube.com]

- 2. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]

- 3. O-PHENYLHYDROXYLAMINE HYDROCHLORIDE | 6092-80-4 [chemicalbook.com]

- 4. N-Phenylhydroxylamine - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. O-フェニルヒドロキシルアミン 塩酸塩 ≥97.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 7. O-Phenylhydroxylamine hydrochloride | C6H8ClNO | CID 6365179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6092-80-4|O-Phenylhydroxylamine hydrochloride|BLD Pharm [bldpharm.com]

O-Phenylhydroxylamine hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of O-Phenylhydroxylamine Hydrochloride

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of O-Phenylhydroxylamine hydrochloride (CAS No. 6092-80-4), a versatile and pivotal reagent in modern organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a cohesive narrative on the compound's structure, reactivity, synthesis, and application, grounded in established scientific principles.

Core Identity and Molecular Architecture

O-Phenylhydroxylamine hydrochloride, also known as Phenoxyamine hydrochloride, is the hydrochloric acid salt of O-phenylhydroxylamine.[1][2][3] Its fundamental utility stems from the unique arrangement of a phenoxy group attached to an amino group, which imparts distinct reactive properties compared to its N-phenyl isomer.

Key Identifiers:

-

IUPAC Name: O-phenylhydroxylamine;hydrochloride[4]

The structure features a primary amine attached to an oxygen atom, which is in turn bonded to a benzene ring. This O-linkage is critical to its reactivity profile.

Caption: Molecular structure of O-Phenylhydroxylamine hydrochloride.

Physicochemical and Stability Profile

Understanding the physical properties of a reagent is fundamental to its effective use in experimental design. O-Phenylhydroxylamine hydrochloride is typically a white to yellow crystalline powder.[5]

| Property | Value | Source(s) |

| Appearance | White to yellow/light reddish-yellow powder/crystals | [5] |

| Melting Point | ~132 °C (decomposes) | [2] |

| Stability | Stable under recommended conditions; Hygroscopic | [1] |

| Storage Temperature | 2-8°C, under an inert atmosphere | [6] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [1] |

The compound's hygroscopic nature necessitates storage in a tightly sealed container in a dry, well-ventilated place to prevent degradation from atmospheric moisture.[1] Exposure to excess heat should also be avoided.[1]

Synthesis Pathway: A Mechanistic Perspective

A common method for synthesizing O-Phenylhydroxylamine hydrochloride involves the reaction of phenol with an aminating agent, followed by salt formation. A representative procedure is outlined in patent CN104529816A.[7] The choice of reagents and conditions is dictated by the reaction mechanism.

Experimental Protocol: Synthesis of O-Phenylhydroxylamine Hydrochloride [7]

-

Deprotonation of Phenol:

-

Add sodium hydride (NaH) to a reaction vessel containing dimethylformamide (DMF) under a nitrogen atmosphere.

-

Causality: NaH is a strong, non-nucleophilic base used to deprotonate the weakly acidic hydroxyl group of phenol, forming the sodium phenoxide salt. This significantly increases the nucleophilicity of the oxygen atom, making it ready to attack the electrophile in the next step. DMF is a polar aprotic solvent that effectively solvates the sodium cation.

-

-

Nucleophilic Aromatic Substitution:

-

Cool the mixture to 0-5 °C and slowly add a DMF solution of phenol.

-

After the initial reaction, add a DMF solution of 2,4-dinitrobenzene oxyamine.

-

Causality: The phenoxide ion acts as a nucleophile, attacking the electron-deficient nitrogen of the 2,4-dinitrobenzene oxyamine. The dinitro groups are strong electron-withdrawing groups that make the substrate susceptible to nucleophilic attack.

-

-

Workup and Isolation:

-

Quench any residual NaH with a mild acid (e.g., trifluoroacetic acid).

-

Add a saturated sodium bicarbonate solution and extract the product into an organic solvent like diethyl ether.

-

Wash the organic layer to remove impurities.

-

Causality: Quenching safely neutralizes the reactive NaH. The aqueous workup and extraction separate the desired organic product from inorganic salts and other water-soluble byproducts.

-

-

Salt Formation and Purification:

-

Dry the organic layer (e.g., with anhydrous magnesium sulfate).

-

Bubble dry hydrogen chloride (HCl) gas through the solution until saturation.

-

The hydrochloride salt will precipitate out of the solution.

-

Filter and dry the solid product under vacuum.

-

Causality: The free base of O-phenylhydroxylamine is an amine and readily reacts with HCl to form the stable, solid hydrochloride salt, which is often less soluble in nonpolar organic solvents, facilitating its isolation via precipitation.

-

Caption: General scheme for oxime ether formation.

This ligation chemistry is exploited in fields like fragment-based drug discovery and the creation of targeted pharmaceuticals. [7]The stability and specific geometry of the resulting oxime ether bond are highly desirable features in drug design.

Spectroscopic Characterization Protocols

Accurate characterization is essential for verifying the identity and purity of O-Phenylhydroxylamine hydrochloride. The following are standardized protocols for obtaining key spectroscopic data.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplet, ~7-8 ppm), NH₂ protons (broad singlet, variable shift, may exchange in D₂O). |

| ¹³C NMR | Multiple signals in the aromatic region (~110-160 ppm). |

| IR Spectroscopy | Broad N-H stretching bands (~3200-3400 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), C-O stretching (~1200-1250 cm⁻¹), and aromatic C=C stretching (~1450-1600 cm⁻¹). |

| Mass Spectrometry | The molecular ion for the free base (C₆H₇NO) would be observed at m/z ≈ 109.05. |

Protocol: ¹H NMR Spectroscopy [8]

-

Sample Preparation: Dissolve 5-10 mg of O-Phenylhydroxylamine hydrochloride in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

-

Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Data Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans (typically 8-16) to achieve a high signal-to-noise ratio.

-

Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

Safety, Handling, and Disposal

O-Phenylhydroxylamine hydrochloride is a hazardous chemical that requires careful handling. [1] GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed. [4]* Skin Irritation (Category 2): Causes skin irritation. [1]* Eye Irritation (Category 2): Causes serious eye irritation. [1]* Specific target organ toxicity — single exposure (Category 3): May cause respiratory irritation. [1]

Safety Measure Protocol Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. Use a respirator if dust is generated. [1] Handling Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. [1][9] Storage Store locked up in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place. [1] First Aid (If Swallowed) Immediately call a POISON CENTER or doctor. Rinse mouth. [1][9] First Aid (Skin/Eye Contact) For skin, wash with plenty of soap and water. For eyes, rinse cautiously with water for several minutes. Seek medical attention if irritation persists. [1] | Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. [1]|

Conclusion

O-Phenylhydroxylamine hydrochloride is a chemical reagent of significant value, particularly in the realms of pharmaceutical and synthetic chemistry. Its well-defined reactivity, centered on the formation of stable oxime ethers, provides a reliable tool for molecular construction. A thorough understanding of its properties, synthesis, and handling protocols, as detailed in this guide, is crucial for leveraging its full potential in a safe and effective manner.

References

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC438810010&productDescription=O-PHENYLHYDROXYLAMINE+HCL+1G&vendorId=VN00032119&countryCode=US&language=en]

- O-Phenylhydroxylamine hydrochloride | C6H8ClNO | CID 6365179 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/O-Phenylhydroxylamine-hydrochloride]

- 6092-80-4(O-PHENYLHYDROXYLAMINE HYDROCHLORIDE) Product Description - ChemicalBook. [URL: https://www.chemicalbook.com/ProductDesc_EN.aspx?CBNumber=CB1208829]

- CN104529816A - Method for synthesizing O-phenylhydroxylamine hydrochloride - Google Patents. [URL: https://patents.google.

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/78725]

- O-Phenylhydroxylamine hydrochloride | CAS 6092-80-4 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/o-phenylhydroxylamine-hydrochloride-6092-80-4]

- O-Phenylhydroxylamine Hydrochloride 6092-80-4 | 東京化成工業株式会社 - TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/P2345]

- Chemical Safety Data Sheet MSDS / SDS - O-PHENYLHYDROXYLAMINE HYDROCHloride - ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?cas=6092-80-4]

- 6092-80-4|O-Phenylhydroxylamine hydrochloride|BLD Pharm. [URL: https://www.bldpharm.com/products/6092-80-4.html]

- O-Phenylhydroxylamine hydrochloride, 97% - Fisher Scientific. [URL: https://www.fishersci.com/shop/products/o-phenylhydroxylamine-hydrochloride-97/AC438810010]

- N-Phenylhydroxylamine - Wikipedia. [URL: https://en.wikipedia.org/wiki/N-Phenylhydroxylamine]

- SAFETY DATA SHEET - Fisher Scientific (for O-Benzylhydroxylamine hydrochloride). [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC158310050]

- O-Phenylhydroxylamine hydrochloride ≥97.0% (AT) - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/78725]

- O-PHENYLHYDROXYLAMINE HYDROCHLORIDE | 6092-80-4 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1208829.htm]

- N-Phenylhydroxylamine | C6H7NO | CID 7518 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-Phenylhydroxylamine]

- Buy N-phenyl hydroxylamine hydrochloride - Bocsci. [URL: https://www.bocsci.com/s-phenyl-hydroxylamine-hydrochloride-introduction.html]

- Cas 6092-80-4,O-PHENYLHYDROXYLAMINE HYDROCHLORIDE | lookchem. [URL: https://www.lookchem.com/O-PHENYLHYDROXYLAMINE-HYDROCHLORIDE/]

- OQV NO – 158 Reaction of phenylhydroxylamine with HCl and H2O. - YouTube. [URL: https://www.youtube.

- 6092-80-4 | O-Phenylhydroxylamine hydrochloride - ChemScene. [URL: https://www.chemscene.com/products/O-Phenylhydroxylamine-hydrochloride-CS-0111974.html]

- O-Phenylhydroxylamine hydrochloride ≥97.0% (AT) 6092-80-4 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/78725]

- Spectroscopic Analysis of O-Methylhydroxylamine: A Technical Guide - Benchchem. [URL: https://www.benchchem.com/product/b5928]

- Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. - Royal Society of Chemistry. [URL: https://www.rsc.

- Buy N-Phenylhydroxylamine | 100-65-2 - Smolecule. [URL: https://www.smolecule.com/cas-100-65-2-n-phenylhydroxylamine.html]

- N-Phenylhydroxylamine | CAS 100-65-2 - AdipoGen Life Sciences. [URL: https://adipogen.com/cdx-p0103-n-phenylhydroxylamine.html]

- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8945417/]

- Supporting information Solid Supported Platinum(0) Nanoparticles Catalyzed Chemo-selective Reduction of Nitroarenes to N-Arylhydroxylamines - The Royal Society of Chemistry. [URL: https://www.rsc.

- β-PHENYLHYDROXYLAMINE - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0445]

- O-phenylhydroxylamine hydrochloride;CAS No.:6092-80-4 - ChemShuttle. [URL: https://www.chemshuttle.com/product-info/o-phenylhydroxylamine-hydrochloride-6092-80-4]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 6092-80-4 CAS MSDS (O-PHENYLHYDROXYLAMINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. O-Phenylhydroxylamine hydrochloride | C6H8ClNO | CID 6365179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. O-Phenylhydroxylamine hydrochloride, 97% | Fisher Scientific [fishersci.ca]

- 6. 6092-80-4|O-Phenylhydroxylamine hydrochloride|BLD Pharm [bldpharm.com]

- 7. CN104529816A - Method for synthesizing O-phenylhydroxylamine hydrochloride - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemicalbook.com [chemicalbook.com]

Introduction: Unveiling a Versatile Synthetic Building Block

An In-Depth Technical Guide to the Molecular Structure of O-Phenylhydroxylamine Hydrochloride

O-Phenylhydroxylamine hydrochloride (CAS No. 6092-80-4) is a key chemical intermediate whose structural nuances are fundamental to its utility in advanced organic synthesis.[1] With the molecular formula C₆H₈ClNO, this compound is the hydrochloride salt of O-phenylhydroxylamine, a molecule where a phenoxy group is attached to an amino moiety.[2][3] Its importance is particularly pronounced in medicinal chemistry and the development of novel therapeutics, where it serves as a precursor for synthesizing complex Active Pharmaceutical Ingredients (APIs).[1][4] The presence of the reactive aminooxy (-ONH₂) functional group, protonated in its salt form, provides a strategic anchor for constructing larger, pharmacologically active molecules.[5] This guide offers a detailed exploration of its molecular architecture, physicochemical properties, and spectroscopic signature, providing the foundational knowledge necessary for its effective application in research and development.

Molecular Structure and Physicochemical Properties

The structure of O-Phenylhydroxylamine hydrochloride is characterized by an aromatic phenyl ring bonded to the oxygen atom of a hydroxylamine core. In its commercially available and stable form, the basic nitrogen atom is protonated by hydrochloric acid, forming an ammonium salt. This ionic character significantly influences its physical properties, such as its solid state and solubility.

The core structure consists of:

-

A Phenyl Group (C₆H₅-): A stable aromatic ring that provides a rigid scaffold.

-

An Oxy-Ammonium Linkage (-O-NH₃⁺): The key functional group responsible for its characteristic reactivity. The positive charge is localized on the nitrogen atom.

-

A Chloride Counter-ion (Cl⁻): Balances the positive charge of the protonated amine group.

Below is a two-dimensional representation of the ionic pair.

Figure 1: 2D structure of O-Phenylhydroxylamine hydrochloride.

Physicochemical Data Summary

The macroscopic properties of a compound are a direct reflection of its molecular structure. For O-Phenylhydroxylamine hydrochloride, its salt nature dictates its solid form and melting behavior.

| Property | Value | Source(s) |

| CAS Number | 6092-80-4 | [2][3][6] |

| Molecular Formula | C₆H₈ClNO | [2][3] |

| Molecular Weight | 145.59 g/mol | [2][3][6] |

| Appearance | White to yellow or light yellow-red crystalline powder | [1] |

| Melting Point | ~132 °C (decomposes) | [1][3] |

| Storage Temperature | 2-8°C | [1][3] |

| Synonyms | Phenoxyamine hydrochloride | [3][6] |

Spectroscopic Signature: A Structural Fingerprint

Spectroscopic analysis is indispensable for verifying the structure and purity of chemical compounds. The predicted data below are based on the known functional groups of O-Phenylhydroxylamine hydrochloride and are crucial for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. For O-Phenylhydroxylamine hydrochloride, analysis in a solvent like D₂O or DMSO-d₆ would reveal distinct signals corresponding to the aromatic and ammonium protons.

-

¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. δ 7.0-7.5 ppm) corresponding to the five protons on the phenyl ring. The three protons of the -NH₃⁺ group would likely appear as a broad singlet, which would exchange with D₂O, causing its signal to disappear. This exchange phenomenon is a classic confirmatory test for labile protons.

-

¹³C NMR: The spectrum should display four signals for the phenyl ring carbons due to symmetry (C1, C2/C6, C3/C5, C4). The carbon atom directly bonded to the oxygen (C1) would be the most deshielded among the ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

-

N-H Stretching: A very broad and strong absorption is expected in the range of 3200-3400 cm⁻¹, characteristic of the N-H stretching vibrations within the ammonium (-NH₃⁺) group.

-

C-H Aromatic Stretching: Sharp peaks typically appear just above 3000 cm⁻¹.

-

C=C Aromatic Stretching: Medium to strong absorptions are expected in the 1450-1600 cm⁻¹ region, confirming the presence of the phenyl ring.

-

C-O Stretching: A strong absorption corresponding to the aryl C-O stretch is anticipated around 1200-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. Under typical electron ionization (EI) conditions, the hydrochloride salt would first yield the free base, O-Phenylhydroxylamine (C₆H₇NO, MW ≈ 109.13 g/mol ). The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 109. Subsequent fragmentation would likely involve the loss of the -NH₂ group or cleavage of the C-O bond.

| Spectroscopy | Expected Feature | Assignment |

| ¹H NMR | δ 7.0-7.5 ppm (multiplet) | Aromatic C-H |

| Broad singlet (exchangeable) | -NH₃⁺ | |

| IR | ~3200-3400 cm⁻¹ (broad) | N-H Stretch (-NH₃⁺) |

| ~1450-1600 cm⁻¹ | C=C Aromatic Stretch | |

| ~1200-1250 cm⁻¹ | Aryl C-O Stretch | |

| MS (EI) | m/z = 109 | Molecular Ion Peak [C₆H₇NO]⁺ |

Synthesis and Chemical Reactivity

Understanding the synthesis of O-Phenylhydroxylamine hydrochloride provides insight into its purity and potential byproducts. A common laboratory and industrial synthesis route involves a multi-step process.[5]

General Synthesis Pathway

A patented method for synthesizing O-Phenylhydroxylamine hydrochloride involves the following key transformations[5]:

-

Phenoxide Formation: Phenol is deprotonated using a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) to form sodium phenoxide. This step is critical as it activates the phenol to act as a nucleophile.

-

Nucleophilic Substitution: The resulting phenoxide anion attacks an electrophilic amine source, such as 2,4-dinitrobenzene oxyamine. This reaction forms the C-O-N linkage.

-

Salification (Salt Formation): The free base is isolated and then treated with dry hydrogen chloride (HCl) gas in a suitable solvent (e.g., diethyl ether). This protonates the basic nitrogen atom, leading to the precipitation of O-Phenylhydroxylamine hydrochloride as a stable, solid product.[5]

Figure 2: Simplified workflow for the synthesis of O-Phenylhydroxylamine hydrochloride.

Key Reactivity Insights

The primary utility of O-Phenylhydroxylamine hydrochloride stems from the reactivity of its aminooxy group. Once deprotonated to its free base form, the lone pair on the nitrogen atom makes it a potent nucleophile. Its most characteristic reaction is condensation with aldehydes and ketones to form oxime ethers, a linkage of significant interest in drug design and bioconjugation chemistry.[5]

Applications in Drug Development and Research

O-Phenylhydroxylamine hydrochloride is not typically an active pharmaceutical ingredient itself but rather a critical starting material.[4]

-

Scaffold for API Synthesis: It serves as a versatile building block for constructing more elaborate molecules. Its unique functional groups allow for targeted chemical modifications, enabling the creation of complex molecular architectures essential for drug efficacy.[4]

-

Medicinal Chemistry Research: In drug discovery, it is frequently used to generate libraries of new compounds for screening. The oxime ether derivatives, in particular, are explored for their potential biological and pharmacological activities.[4][5]

-

Chemical Biology: The chemoselective nature of the reaction between the aminooxy group and carbonyl compounds is widely leveraged in chemical biology for applications like protein labeling and creating targeted drug delivery systems.[5]

Safety, Handling, and Storage

As with any reactive chemical, proper handling of O-Phenylhydroxylamine hydrochloride is paramount to ensure laboratory safety.

-

Hazard Classification: The compound is classified as toxic if swallowed (Acute Toxicity, Oral, Category 3) according to the Globally Harmonized System (GHS).[2]

-

Handling Precautions: Work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Avoid creating dust and contact with skin and eyes.[7]

-

Storage Conditions: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, typically at refrigerator temperatures (2-8°C).[1][3] It should be stored away from incompatible materials and foodstuff containers.[7]

Conclusion

O-Phenylhydroxylamine hydrochloride is a compound of significant strategic value in modern chemical and pharmaceutical sciences. Its molecular structure, defined by the interplay between the aromatic phenyl ring and the reactive protonated aminooxy group, dictates its physical properties, spectroscopic fingerprint, and synthetic utility. A thorough understanding of this structure is the foundation upon which researchers can confidently and safely leverage its potential as a versatile building block for the discovery and development of new medicines and chemical entities.

References

- O-Phenethyl-hydroxylamine Hydrochloride: Applications in Drug Synthesis. (n.d.). Google Cloud.

- CN104529816A - Method for synthesizing O-phenylhydroxylamine hydrochloride. (2015). Google Patents.

- Buy N-phenyl hydroxylamine hydrochloride. (n.d.). BenchChem.

- PHENETHYL-HYDRAZINE HYDROCHLORIDE - Safety Data Sheet. (2025). ChemicalBook.

- O-Phenylhydroxylamine hydrochloride | C6H8ClNO | CID 6365179. (n.d.). PubChem.

- 6092-80-4(O-PHENYLHYDROXYLAMINE HYDROCHLORIDE) Product Description. (n.d.). ChemicalBook.

- O-Phenylhydroxylamine Hydrochloride 6092-80-4. (n.d.). TCI Chemicals.

- CAS 5470-36-0: Hydrazine, (2-phenylethyl). (n.d.). CymitQuimica.

- Safety Data Sheet. (n.d.). CymitQuimica.

- O-Phenylhydroxylamine hydrochloride | CAS 6092-80-4. (n.d.). Santa Cruz Biotechnology.

- O-Phenylhydroxylamine hydrochloride, ≥97.0% (AT). (n.d.). Sigma-Aldrich.

- N-Phenylhydroxylamine. (n.d.). Wikipedia.

- Cas 6092-80-4, O-PHENYLHYDROXYLAMINE HYDROCHLORIDE. (n.d.). LookChem.

Sources

- 1. Cas 6092-80-4,O-PHENYLHYDROXYLAMINE HYDROCHLORIDE | lookchem [lookchem.com]

- 2. O-Phenylhydroxylamine hydrochloride | C6H8ClNO | CID 6365179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6092-80-4 CAS MSDS (O-PHENYLHYDROXYLAMINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. CN104529816A - Method for synthesizing O-phenylhydroxylamine hydrochloride - Google Patents [patents.google.com]

- 6. scbt.com [scbt.com]

- 7. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of O-Phenylhydroxylamine Hydrochloride

Executive Summary: O-Phenylhydroxylamine hydrochloride is a valuable reagent in organic synthesis, serving as a key building block in the development of novel pharmaceutical compounds and other fine chemicals. This guide provides a detailed examination of a robust and widely applicable pathway for its synthesis: the selective catalytic reduction of 2-nitrophenol. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explore the underlying chemical principles, justify experimental choices, and offer field-proven insights for process optimization and safety. The protocols described herein are designed to be self-validating, ensuring reproducibility and high purity of the final product.

Introduction: The Compound and Its Significance

Chemical Identity and Properties

O-Phenylhydroxylamine hydrochloride is the hydrochloride salt of O-phenylhydroxylamine.[1] It is a crystalline powder, typically white to yellow in appearance, with moderate solubility in water. Key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6092-80-4 | [1] |

| Molecular Formula | C₆H₈ClNO | [1][2] |

| Molecular Weight | 145.59 g/mol | |

| Melting Point | ~132 °C (decomposes) | [2] |

| Synonyms | Phenoxyamine hydrochloride | |

| EC Number | 228-039-0 | [1] |

Applications in Research and Development

O-Phenylhydroxylamine hydrochloride is primarily utilized as a synthetic intermediate in chemical research and drug development. Its bifunctional nature, possessing both a nucleophilic amine and an ether linkage, makes it a versatile precursor for constructing more complex molecular architectures, particularly in the synthesis of heterocyclic compounds and other novel chemical entities.

Overview of Synthetic Strategies

The synthesis of phenylhydroxylamines, as a class, is most commonly achieved through the controlled reduction of the corresponding aromatic nitro compounds.[3][4] While various reducing agents and systems have been explored—including zinc dust, sodium borohydride with catalysts, and electrochemical methods—catalytic hydrogenation offers a clean, efficient, and scalable approach.[5][6][7] The primary challenge in this synthesis is preventing over-reduction to the thermodynamically more stable aniline derivative (in this case, 2-aminophenol).[3][4] Achieving high selectivity for the hydroxylamine intermediate is the central goal of a successful synthesis protocol. Another documented method involves the reaction of phenol with 2,4-dinitrobenzene oxyamine followed by salification with hydrogen chloride gas.[8] This guide will focus on the selective catalytic reduction pathway due to its prevalence and adaptability.

Core Synthesis Pathway: Selective Catalytic Reduction of 2-Nitrophenol

Rationale for Pathway Selection

The selective catalytic reduction of 2-nitrophenol is chosen for its operational simplicity, use of readily available starting materials, and the high degree of control offered by modern catalytic systems. The process involves two main stages: the selective reduction of the nitro group and the subsequent formation of the stable hydrochloride salt. This pathway avoids harsh reagents and provides a clear route to a high-purity product.

Reaction Mechanism

The catalytic reduction of an aromatic nitro compound is a stepwise process occurring on the surface of a heterogeneous catalyst, typically a noble metal like platinum or palladium.[3][9] The reaction proceeds through a nitroso intermediate, as depicted below.

-

Adsorption: Both the nitroaromatic compound (2-nitrophenol) and the hydrogen source (e.g., H₂ gas) adsorb onto the catalyst surface.

-

Stepwise Reduction: The nitro group (-NO₂) is first reduced to a nitroso group (-NO).

-

Hydroxylamine Formation: The nitroso group is further reduced to the hydroxylamine group (-NHOH).

-

Desorption: The O-phenylhydroxylamine product desorbs from the catalyst surface.

Controlling reaction conditions such as temperature, pressure, solvent, and the potential use of catalyst modifiers or inhibitors is critical to halt the reaction at the hydroxylamine stage and prevent further reduction to 2-aminophenol.[9]

Detailed Experimental Protocol

This protocol outlines a representative lab-scale synthesis. All operations should be conducted in a well-ventilated fume hood by trained personnel.

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| 2-Nitrophenol | Reagent Grade, >98% | Standard Supplier | Starting material. |

| Platinum on Carbon (5% Pt/C) | Catalyst Grade | Standard Supplier | Sulfided or lead-poisoned catalysts can increase selectivity. |

| Ethyl Acetate | Anhydrous | Standard Supplier | Reaction solvent. |

| Hydrogen Gas (H₂) | High Purity | Gas Supplier | Reducing agent. |

| Hydrogen Chloride | Gas or in Diethyl Ether | Standard Supplier | For salt formation. |

| Anhydrous Magnesium Sulfate | Reagent Grade | Standard Supplier | Drying agent. |

| Celite® | Filtration Grade | Standard Supplier | Filter aid. |

Synthesis Workflow Diagram

Step-by-Step Synthesis Procedure

-

Reactor Setup: Equip a hydrogenation vessel (e.g., a Parr shaker) with a magnetic stir bar, a gas inlet, and a pressure gauge. Ensure the system is clean, dry, and leak-tested.

-

Charging the Reactor: To the vessel, add 2-nitrophenol (e.g., 10.0 g). Add ethyl acetate (e.g., 200 mL) and stir until all solid has dissolved.

-

Catalyst Handling: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 5% Pt/C catalyst (e.g., 0.5 g). Causality Note: Handling the catalyst under an inert atmosphere is crucial as dry Pt/C can be pyrophoric.

-

Hydrogenation: Seal the reactor. Purge the system several times with hydrogen gas to remove all air. Pressurize the vessel to the target pressure (e.g., 40-50 psi) and begin vigorous stirring. The reaction is exothermic; maintain the temperature at or near room temperature (20-25 °C) with external cooling if necessary.

-

Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. For precise control, pause the reaction periodically, vent the system, and analyze a small aliquot by Thin Layer Chromatography (TLC) or HPLC to assess the consumption of starting material and the formation of the product, while checking for the formation of the 2-aminophenol byproduct. The goal is to stop the reaction once the 2-nitrophenol is consumed but before significant over-reduction occurs.

-

Workup and Isolation: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Safety Note: The catalyst on the filter pad is highly pyrophoric and must be kept wet with solvent (e.g., water) and disposed of according to institutional safety protocols.

-

Concentration: Transfer the clear filtrate to a round-bottom flask and concentrate the solvent using a rotary evaporator. This will yield the crude O-phenylhydroxylamine as an oil or low-melting solid.

-

Hydrochloride Salt Formation: Dissolve the crude product in a minimal amount of anhydrous diethyl ether. Slowly bubble dry hydrogen chloride gas through the solution, or add a saturated solution of HCl in diethyl ether dropwise. The O-phenylhydroxylamine hydrochloride will precipitate as a white or off-white solid.

-

Final Purification: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.

Safety and Handling

Hazard Identification

O-Phenylhydroxylamine hydrochloride is classified as toxic if swallowed (Acute Toxicity, Oral, Category 3).[1][10][11] It is essential to handle this compound with appropriate care to avoid ingestion, inhalation, and skin contact.

-

Hazard Statements: H301 (Toxic if swallowed).[10]

-

Signal Word: Danger.

Personal Protective Equipment (PPE)

Adherence to good laboratory practice is mandatory. The following PPE should be used at all times when handling the compound and its precursors:

-

Eye Protection: Safety glasses with side shields or chemical splash goggles.[11]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.

-

Skin and Body Protection: A lab coat is required. Ensure exposed skin is covered.

-

Respiratory Protection: Use only in a well-ventilated chemical fume hood.[11] If dusts are generated, a NIOSH/MSHA-approved respirator with appropriate particulate filters may be necessary.[11]

Emergency Procedures

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[10]

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[10]

-

Eye Contact: Rinse cautiously with water for several minutes.[11]

Waste Disposal

Dispose of all chemical waste, including the filtered catalyst and residual solvents, in accordance with local, state, and federal regulations. The pyrophoric catalyst requires special handling and should be quenched safely before disposal.

Conclusion

The synthesis of O-Phenylhydroxylamine hydrochloride via the selective catalytic reduction of 2-nitrophenol represents a reliable and scalable method for producing this important chemical intermediate. Success hinges on the careful control of reaction parameters to maximize selectivity for the desired hydroxylamine and prevent over-reduction. By understanding the underlying mechanism and adhering to strict safety protocols, researchers and drug development professionals can effectively utilize this pathway to generate high-purity material for their synthetic needs.

References

- Sigma-Aldrich. (2025). Safety Data Sheet: O-Phenylhydroxylamine hydrochloride.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - O-PHENYLHYDROXYLAMINE HYDROCHLORIDE.

- Google Patents. (2015). CN104529816A - Method for synthesizing O-phenylhydroxylamine hydrochloride.

- ChemicalBook. 6092-80-4(O-PHENYLHYDROXYLAMINE HYDROCHLORIDE) Product Description.

- Al Baroot, A., et al. (2023). Efficient Catalytic Reduction of 2-Nitrophenol Using Cellulose Acetate Butyrate/CuO Nanocomposite Prepared by Laser Ablation Technique. Journal of Polymers and the Environment, 31(7), 2956-2967.

- Sigma-Aldrich. O-Phenylhydroxylamine = 97.

- Yu, M., et al. (2024).

- Fisher Scientific. (2025). Safety Data Sheet: o-Phenylhydroxylamine hydrochloride.

- Organic Syntheses. β-PHENYLHYDROXYLAMINE.

- ChemicalBook. O-PHENYLHYDROXYLAMINE HYDROCHLORIDE | 6092-80-4.

- PubChem. O-Phenylhydroxylamine hydrochloride.

- Sigma-Aldrich. O-Phenylhydroxylamine hydrochloride ≥97.

- Google Patents. (2000). CN1331840C - Catalytic synthesis of phenylhydroxylamine compound.

- LookChem. Cas 6092-80-4, O-PHENYLHYDROXYLAMINE HYDROCHLORIDE.

- PubMed. (2024).

- ResearchGate. (2024).

- Wikipedia. N-Phenylhydroxylamine.

Sources

- 1. O-Phenylhydroxylamine hydrochloride | C6H8ClNO | CID 6365179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6092-80-4 CAS MSDS (O-PHENYLHYDROXYLAMINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN1331840C - Catalytic synthesis of phenylhydroxylamine compound - Google Patents [patents.google.com]

- 7. N-Phenylhydroxylamine - Wikipedia [en.wikipedia.org]

- 8. CN104529816A - Method for synthesizing O-phenylhydroxylamine hydrochloride - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of O-Phenylhydroxylamine Hydrochloride in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Versatile Reagent

O-Phenylhydroxylamine hydrochloride (CAS No. 6092-80-4) is a crucial reagent in synthetic organic chemistry, valued for its role in the formation of heterocycles and as a precursor in the synthesis of various complex molecules.[1][2][3] Its utility in drug discovery and development necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the solubility of O-Phenylhydroxylamine hydrochloride in common organic solvents. Moving beyond a simple tabulation of data, this document elucidates the underlying chemical principles governing its solubility, provides a robust experimental framework for its determination, and offers practical insights to empower researchers in their experimental design.

Physicochemical Profile and Its Implications for Solubility

O-Phenylhydroxylamine hydrochloride is the hydrochloride salt of O-phenylhydroxylamine. It typically presents as a white to yellow crystalline powder with a molecular weight of 145.59 g/mol and a melting point of approximately 132 °C, at which it undergoes decomposition.[2][4]

The key to understanding its solubility lies in its molecular structure: a polar hydroxylamine group and an aromatic phenyl ring, combined with its nature as a hydrochloride salt. The presence of the -ONH3+Cl- moiety makes the molecule ionic and therefore highly polar. This ionic character suggests a strong affinity for polar solvents capable of solvating the charged species. Conversely, the nonpolar phenyl group contributes some lipophilic character, which might suggest some interaction with less polar organic solvents. However, the dominant factor governing its solubility is overwhelmingly its salt nature.

The general principle of "like dissolves like" dictates that polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. For a salt like O-Phenylhydroxylamine hydrochloride, solubility is favored in solvents that can effectively solvate both the cation (C6H5ONH3+) and the chloride anion (Cl-). Protic solvents, which can donate hydrogen bonds, are often particularly effective at solvating anions.

Qualitative Solubility Profile in Common Organic Solvents

| Solvent | Chemical Class | Polarity | Expected Qualitative Solubility | Rationale for Prediction |

| Water (H₂O) | Protic | High | Soluble | As a salt, it is expected to be soluble in water due to favorable ion-dipole interactions. |

| Methanol (MeOH) | Protic | High | Soluble | The high polarity and hydrogen bonding ability of methanol should effectively solvate the ionic compound. |

| Ethanol (EtOH) | Protic | High | Soluble to Moderately Soluble | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility. |

| Dimethyl Sulfoxide (DMSO) | Aprotic | High | Soluble | A highly polar aprotic solvent capable of solvating cations effectively. |

| Dimethylformamide (DMF) | Aprotic | High | Soluble | Another highly polar aprotic solvent that should readily dissolve the hydrochloride salt. |

| Acetonitrile (ACN) | Aprotic | Medium | Sparingly Soluble to Insoluble | While polar, its solvating power for salts is generally lower than DMSO or DMF. |

| Acetone | Aprotic | Medium | Sparingly Soluble to Insoluble | Its moderate polarity is likely insufficient to overcome the lattice energy of the salt. |

| Dichloromethane (DCM) | Aprotic | Low | Insoluble | A nonpolar solvent that will not effectively solvate the ionic species. |

| Chloroform (CHCl₃) | Aprotic | Low | Insoluble | Similar to DCM, it lacks the polarity to dissolve the salt. |

| Toluene | Aprotic | Low | Insoluble | A nonpolar aromatic solvent, unsuitable for dissolving ionic compounds. |

| Hexanes | Aprotic | Low | Insoluble | A nonpolar aliphatic solvent, completely unsuitable for dissolving the salt. |

Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol

To obtain precise and reliable quantitative solubility data, the Saturation Shake-Flask Method is the gold standard, ensuring that a true thermodynamic equilibrium is reached.[5] This protocol is designed to be self-validating by ensuring that the system is at equilibrium and that the analytical method is accurate.

Principle

Equilibrium solubility is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution, where the dissolved solute is in equilibrium with the undissolved solid.[6][7] This method involves agitating an excess of the solid compound with the solvent for a sufficient time to reach equilibrium, followed by separation of the solid and quantification of the dissolved compound in the supernatant.

Materials and Equipment

-

O-Phenylhydroxylamine hydrochloride (purity ≥97%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated alternative quantitative method.

Step-by-Step Methodology

-

Preparation of Stock Standards for Calibration:

-

Accurately weigh a known amount of O-Phenylhydroxylamine hydrochloride and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a concentrated stock solution.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations. This calibration curve is essential for the accurate quantification of the solute in the saturated solution.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid O-Phenylhydroxylamine hydrochloride to several pre-weighed glass vials. The presence of undissolved solid at the end of the experiment is critical to confirm that saturation has been achieved.[7]

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to achieve a stable concentration by sampling at different time points (e.g., 24, 48, and 72 hours).

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatic shaker for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a controlled temperature.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

-

Analysis of the Saturated Solution:

-

Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the range of the previously prepared calibration curve.

-

Analyze the diluted sample using a validated HPLC method.

-

Quantify the concentration of O-Phenylhydroxylamine hydrochloride by comparing the peak area of the sample to the standard calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100g of solvent, or molarity (mol/L).

-

Experimental Workflow Diagram

Caption: Workflow for determining the thermodynamic solubility of O-Phenylhydroxylamine hydrochloride.

Factors Influencing Solubility and Experimental Causality

Several factors can significantly impact the measured solubility of O-Phenylhydroxylamine hydrochloride. Understanding these provides the causality behind the experimental choices outlined in the protocol.

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature. The use of a thermostatic shaker is therefore critical for maintaining a constant and known temperature to ensure reproducible results.

-

pH of the Medium: For ionizable compounds, pH is a critical determinant of solubility. While this guide focuses on organic solvents, any residual water or acidic/basic impurities in the solvent can affect the ionization state and thus the solubility.

-

Solvent Polarity and Hydrogen Bonding: As discussed, polar solvents are required to dissolve this polar salt. Protic solvents like methanol and ethanol can offer additional stabilization through hydrogen bonding with the chloride anion, potentially enhancing solubility compared to aprotic solvents of similar polarity.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is good practice to characterize the solid form before and after the equilibration experiment to ensure no phase transformation has occurred.

-

Purity of Compound and Solvent: Impurities can either increase or decrease the apparent solubility of a compound. Using high-purity reagents is essential for obtaining accurate thermodynamic solubility data.

Safety and Handling Precautions

O-Phenylhydroxylamine hydrochloride is classified as toxic if swallowed.[8] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information before commencing any experimental work.[8][9]

Conclusion: A Framework for Empirical Success

This guide provides a comprehensive technical framework for understanding and determining the solubility of O-Phenylhydroxylamine hydrochloride in organic solvents. While a definitive list of quantitative solubility data is elusive in current literature, the principles outlined, coupled with the detailed and robust experimental protocol, empower researchers to generate the high-quality, application-specific data they require. By understanding the interplay of molecular structure, solvent properties, and experimental conditions, scientists can confidently navigate the solubility landscape of this important chemical reagent, ensuring its effective and efficient use in their research and development endeavors.

References

-

protocols.io. (2023). In-vitro Thermodynamic Solubility. Retrieved January 5, 2026, from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved January 5, 2026, from [Link]

-

Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 5, 2026, from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved January 5, 2026, from [Link]

-

ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved January 5, 2026, from [Link]

-

Quora. (2021). How do you determine the solubility of a solid? Retrieved January 5, 2026, from [Link]

-

ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). O-Phenylhydroxylamine hydrochloride. Retrieved January 5, 2026, from [Link]

-

Wikipedia. (n.d.). N-Phenylhydroxylamine. Retrieved January 5, 2026, from [Link]

-

Organic Syntheses. (n.d.). β-PHENYLHYDROXYLAMINE. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). N-Phenylhydroxylamine. Retrieved January 5, 2026, from [Link]

Sources

- 1. O-Phenylhydroxylamine hydrochloride | C6H8ClNO | CID 6365179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. O-フェニルヒドロキシルアミン 塩酸塩 ≥97.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. 6092-80-4 CAS MSDS (O-PHENYLHYDROXYLAMINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of O-Phenylhydroxylamine Hydrochloride

Foreword: Navigating the Nuances of a Reactive Moiety

O-Phenylhydroxylamine hydrochloride is a valuable reagent in synthetic chemistry, finding application in the development of novel pharmaceuticals and other complex organic molecules. However, the inherent reactivity of the hydroxylamine functional group presents significant challenges regarding its stability and handling. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound. It provides a comprehensive overview of its stability profile, recommended storage conditions, and a framework for establishing a robust stability-testing program. By understanding the fundamental principles governing its degradation, and by implementing the rigorous protocols outlined herein, users can ensure the integrity of their starting materials and the reliability of their experimental outcomes. This document moves beyond a simple recitation of storage temperatures; it delves into the "why" behind the recommendations, empowering the user with the scientific rationale needed to handle this compound with the confidence and care it requires.

Physicochemical Properties and Inherent Stability Considerations

O-Phenylhydroxylamine hydrochloride (CAS RN: 6092-80-4) is a white to yellow crystalline powder.[1] Its structure, featuring an oxygen atom bridging a phenyl group and a hydroxylamine moiety, is the primary determinant of its chemical behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO·HCl | [1] |

| Molecular Weight | 145.59 g/mol | [1] |

| Melting Point | ~121-122 °C | [1][2] |

| Appearance | White to yellow powder | [1] |

| Solubility | Soluble in water | [3] |

The presence of the -O-NH₂ group makes the molecule susceptible to several degradation pathways, primarily hydrolysis and oxidation. The hydrochloride salt form enhances its water solubility but also introduces considerations regarding its behavior in solution and its hygroscopicity.[4]

Hygroscopicity and Moisture Sensitivity

O-Phenylhydroxylamine hydrochloride is hygroscopic and moisture-sensitive.[4][5] Absorption of atmospheric moisture can lead to the initiation of hydrolytic degradation pathways. Therefore, stringent control of the storage environment to exclude moisture is paramount.

Susceptibility to Oxidation

The nitrogen atom in the hydroxylamine group is in a reduced state and is therefore susceptible to oxidation. The oxidation of the related N-phenylhydroxylamine has been shown to yield products such as nitrosobenzene, nitrobenzene, and azoxybenzene in an oxygen-dependent manner, a reaction that is catalyzed by both acids and bases. While the degradation pathway of the O-phenyl isomer may differ, a similar susceptibility to oxidation is anticipated. This necessitates the exclusion of oxygen and other oxidizing agents during storage and handling.

Thermal and Photolytic Stability

Recommended Storage and Handling Protocols

Based on its chemical properties, the following storage and handling procedures are recommended to maintain the purity and stability of O-Phenylhydroxylamine hydrochloride:

-

Temperature: Store in a refrigerator at 2-8°C.[6] This low temperature will slow down the rate of any potential degradation reactions.

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[5] This is critical to prevent oxidative degradation.

-

Container: Use a tightly sealed, opaque glass container.[4][5] The tight seal prevents moisture ingress, and the opaque glass protects the compound from light.

-

Handling:

-

Handle only in a well-ventilated area or a fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][4]

-

Avoid inhalation of dust.[4]

-

Wash hands thoroughly after handling.[4]

-

Due to its toxicity if swallowed, ingestion must be strictly avoided.[1][5][8]

-

Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]

-

A Framework for a Comprehensive Stability Testing Program

To rigorously assess the stability of O-Phenylhydroxylamine hydrochloride, a forced degradation (stress testing) study is essential. This involves subjecting the compound to a range of harsh conditions to deliberately induce degradation. The information gleaned from such studies is invaluable for identifying potential degradation products, understanding degradation pathways, and developing a stability-indicating analytical method.

The Cornerstone: A Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and selectively quantify the parent compound in the presence of its degradation products and any other impurities. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the workhorse for such studies.

Proposed HPLC Method Parameters (A Starting Point for Method Development):

| Parameter | Proposed Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a slightly acidic pH to ensure the analyte is in its protonated, more water-soluble form. Formic acid is a volatile modifier suitable for potential LC-MS analysis of degradation products. |

| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reverse-phase chromatography. |

| Gradient | 10% B to 90% B over 20 minutes | A gradient elution is necessary to ensure the elution of both the polar parent compound and potentially less polar degradation products within a reasonable timeframe. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Provides reproducible retention times and can improve peak shape. |

| Detection Wavelength | 210 nm and 254 nm | The phenyl group will have a strong absorbance around 254 nm. Monitoring at a lower wavelength like 210 nm can help in detecting degradation products that may have lost the aromatic chromophore. A photodiode array (PDA) detector would be ideal to assess peak purity. |

| Injection Volume | 10 µL | A standard injection volume. |

| Diluent | Mobile Phase A | To ensure good peak shape and compatibility with the mobile phase. |

Method Validation:

This proposed method must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products. This is demonstrated through forced degradation studies.

-

Linearity: A linear relationship between the concentration and the detector response.

-

Range: The concentration range over which the method is linear, accurate, and precise.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

-

Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation (Stress Testing) Protocol

The following stress conditions are proposed to investigate the degradation pathways of O-Phenylhydroxylamine hydrochloride. The goal is to achieve 5-20% degradation of the parent compound.

Experimental Workflow for Stress Testing:

Caption: Workflow for forced degradation studies.

Detailed Stress Conditions:

-

Acidic Hydrolysis:

-

Prepare a solution of O-Phenylhydroxylamine hydrochloride in 0.1 M HCl.

-

Heat the solution at 60°C.

-

Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

-

-

Basic Hydrolysis:

-

Prepare a solution of O-Phenylhydroxylamine hydrochloride in 0.1 M NaOH.

-

Maintain the solution at room temperature and at 60°C in separate experiments.

-

Withdraw aliquots at various time points.

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

-

-

Oxidative Degradation:

-

Prepare a solution of O-Phenylhydroxylamine hydrochloride in a suitable solvent (e.g., water/methanol).

-

Add 3% hydrogen peroxide.

-

Keep the solution at room temperature.

-

Withdraw aliquots at various time points.

-

-

Thermal Degradation:

-

Solid State: Place the solid compound in a controlled temperature oven at 80°C.

-

Solution State: Prepare a solution of the compound in a suitable solvent (e.g., water) and heat at 80°C.

-

Sample at various time points.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

Analysis of Stressed Samples:

All samples from the stress testing should be analyzed by the validated stability-indicating HPLC method. The chromatograms should be inspected for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. Peak purity of the parent compound should be assessed using a PDA detector to ensure no degradation products are co-eluting.

Characterization of Degradation Products:

Significant degradation products should be characterized using liquid chromatography-mass spectrometry (LC-MS) to determine their molecular weights, which can provide insights into the degradation pathways.

Hypothesized Degradation Pathways:

Caption: Potential degradation pathways of O-Phenylhydroxylamine.

Conclusion: A Proactive Approach to Ensuring Compound Integrity

O-Phenylhydroxylamine hydrochloride is a reactive and sensitive compound that requires careful storage and handling to ensure its integrity. A proactive approach to stability, grounded in a thorough understanding of its chemical properties, is essential for any researcher or organization utilizing this reagent. The recommendations and protocols outlined in this guide provide a robust framework for the safe storage, handling, and stability assessment of O-Phenylhydroxylamine hydrochloride. By implementing these practices, scientists can mitigate the risks of using degraded material, thereby enhancing the reliability and reproducibility of their research and development efforts.

References

-

PubChem. O-Phenylhydroxylamine hydrochloride. [Link]

-

Becker, A. R., & Sternson, L. A. (1981). Oxidation of Phenylhydroxylamine in Aqueous Solution: A Model for Study of the Carcinogenic Effect of Primary Aromatic Amines. Proceedings of the National Academy of Sciences of the United States of America, 78(4), 2003–2007. [Link]

-

ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

-

ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products. [Link]

-

ICH Harmonised Tripartite Guideline. Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

-

Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

-

Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991. [Link]

-

Kumar, T., Xavier, N., & Ramya, M. (2019). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Journal of chromatographic science, 57(1), 63–70. [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

-

Wikipedia. N-Phenylhydroxylamine. [Link]

-

IChemE. Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc. [Link]

-

MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Crown-hydroxylamines are pH-dependent chelating N,O-ligands with a potential for aerobic oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Phenylhydroxylamine | C6H7NO | CID 7518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Labile alkoxyamines: past, present, and future - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01364F [pubs.rsc.org]

- 5. ijrpp.com [ijrpp.com]

- 6. researchgate.net [researchgate.net]

- 7. CN103913537A - Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography - Google Patents [patents.google.com]

- 8. Determination of hydroxylamine traces in propionohydroxamic acid bulk drug and pharmaceutical preparations by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of O-Phenylhydroxylamine Hydrochloride with Electrophiles

Foreword: A Modern Reagent for Complex Challenges